Procarbazine
説明
特性
IUPAC Name |
4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTBDICYNRMXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
366-70-1 (mono-hydrochloride) | |
| Record name | Procarbazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021189 | |
| Record name | Procarbazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 1,400 mg/L @ 25 °C /Estimated/, 2.28e-01 g/L | |
| Record name | Procarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
8.4X10-7 mm Hg @ 25 °C /Estimated/ | |
| Record name | PROCARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
671-16-9, 366-70-1 | |
| Record name | Procarbazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procarbazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procarbazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Procarbazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procarbazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCARBAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35S93Y190K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROCARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223 °C | |
| Record name | Procarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
合成経路と反応条件: プロカルバジンの合成は、p-トルアルデヒドから始まるいくつかのステップを含みます。このプロセスには、トルイルイソプロピルアミンを得るために、ジブロモシアヌル酸とイソプロピルアミンを添加することが含まれます。この中間体は、次に有機試薬に溶解され、続いてN-ブロモスクシンイミドと開始剤を添加します。この混合物を還流まで加熱し、溶媒を除去します。アセトニトリルと加水分解促進剤を加え、この混合物を還流まで加熱して、ホルモキシルベンゾイルイソプロピルアミンを形成します。 最後に、ホルモキシルベンゾイルイソプロピルアミンをメチルヒドラジニウム硫酸塩とトリエチルアミンと反応させ、続いてシアノホウ素化ナトリウムを添加することにより、プロカルバジンが生成されます .
工業生産方法: プロカルバジンの工業生産は、同様の合成経路に従いますが、より高い収率と効率のために最適化されています。このプロセスでは、強力な酸化剤や強力な酸の使用を避け、環境に優しいものとなっています。 工業的方法の総回収率は約52.9%です .
化学反応の分析
科学研究アプリケーション
プロカルバジンは、化学、生物学、医学、産業などの分野で、幅広い科学研究アプリケーションを持っています。 医学では、ホジキンリンパ腫や脳腫瘍の治療のための併用化学療法レジメンの一部として使用されます. 化学では、プロカルバジンは、その独自のアルキル化特性と、薬物送達システムのためのさまざまなナノ構造との相互作用について研究されています. 生物学では、細胞プロセスやDNA合成に対するアルキル化剤の影響を研究するために使用されています. 産業用途には、他の医薬品化合物の合成における使用や、環境に優しい生産方法の開発における役割が含まれます.
科学的研究の応用
Clinical Applications
Procarbazine is primarily indicated for:
- Hodgkin Lymphoma : Historically used in combination regimens such as MOPP (mechlorethamine, vincristine, this compound, and prednisone) and ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine). Recent studies have reaffirmed its efficacy when combined with newer agents .
- Non-Hodgkin Lymphoma : Used in various treatment protocols, particularly for aggressive forms of the disease .
- Brain Tumors : Effective in treating gliomas and other central nervous system malignancies. This compound is often part of multi-drug regimens aimed at improving patient outcomes .
- Melanoma and Lung Cancer : Although less common, this compound has shown some efficacy in these cancers as well .
Immunosuppressive Properties
Recent studies have highlighted this compound's immunosuppressive effects. It has been shown to inhibit lymphocyte proliferation in experimental models of arthritis, suggesting potential applications in autoimmune diseases . However, this property necessitates careful monitoring due to the risk of increased infections in treated patients.
Comparative Studies and Efficacy
A significant body of research has compared this compound with other chemotherapeutic agents:
- A phase II study comparing this compound with temozolomide (another alkylating agent) demonstrated that temozolomide had superior progression-free survival rates in patients with glioblastoma multiforme . This raises questions about the ongoing role of this compound in modern treatment protocols.
- A recent nested case-control study indicated that this compound use is associated with increased mutation burdens and novel mutational signatures in Hodgkin lymphoma survivors. This finding raises concerns about long-term genomic health and hereditary implications for offspring .
Case Studies
| Study | Cancer Type | Treatment Regimen | Findings |
|---|---|---|---|
| Matche et al. (1963) | Hodgkin Lymphoma | MOPP | Effective response rates observed; established this compound's role in combination therapy. |
| Sertoli et al. (1994) | Non-Hodgkin Lymphoma | ProMACE-MOPP vs MACOP-B | ProMACE-MOPP showed comparable efficacy but was less aggressive than MACOP-B. |
| Yung et al. (2000) | Glioblastoma Multiforme | This compound vs Temozolomide | Temozolomide demonstrated superior progression-free survival compared to this compound. |
作用機序
プロカルバジンの正確な作用機序は、まだ完全に解明されていません。 メチオニンのメチル基を転移RNAに転移することを妨げることで、タンパク質、RNA、およびDNAの合成を阻害することが知られています . プロカルバジンは、アルキル化剤としても機能し、グアニンのO-6位をメチル化することで、DNAの切断とRNAおよびタンパク質合成の阻害につながります .
類似化合物との比較
Mechanism of Action
Procarbazine is a prodrug requiring metabolic activation to exert cytotoxicity. Its metabolism involves cytochrome P-450 and monoamine oxidase enzymes, leading to the formation of reactive intermediates, including azo-procarbazine, azoxy-procarbazine isomers (azoxy 1 and azoxy 2), and methylazoxythis compound. These metabolites generate methyl carbonium ions, which alkylate DNA, causing single-strand breaks, crosslinks, and apoptosis . The azoxy 2 isomer is notably 7–20 times more cytotoxic than azoxy 1 in L1210 leukemia cells .
Toxicity Profile
- Gonadotoxicity : this compound is the most gonadotoxic agent in MOPP, causing permanent infertility in prepubertal males by disrupting spermatogenesis via oxidative stress .
- Carcinogenicity: Long-term use correlates with acute leukemia, osteosarcoma, and hemangiosarcoma in nonhuman primates and humans .
- Myelosuppression and Neurotoxicity : Common dose-limiting side effects .
Comparison with Similar Compounds
This compound belongs to the hydrazine/triazene class of alkylating agents. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Mechanistic Comparison
| Compound | Class | Mechanism of Action | Key Metabolites | Primary Clinical Use |
|---|---|---|---|---|
| This compound | Hydrazine/Triazene | Alkylation via azoxy metabolites | Azoxy 1, Azoxy 2, Methylazoxy | Hodgkin’s lymphoma, Gliomas |
| Dacarbazine | Triazene | Alkylation via MTIC metabolite | MTIC | Melanoma, Hodgkin’s lymphoma |
| Temozolomide | Imidazotetrazine | Alkylation via MTIC metabolite | MTIC | Gliomas, Melanoma |
| Carmustine | Nitrosourea | DNA crosslinking via chloroethyl adducts | Chloroethyl isocyanate | Gliomas, Lymphomas |
Table 2: Efficacy and Toxicity Comparison
Key Comparative Insights:
Metabolism and Activation
- This compound and dacarbazine both require metabolic activation but differ in pathways. Dacarbazine forms MTIC (active alkylator) directly via hepatic demethylation, whereas this compound undergoes multistep oxidation to azoxy metabolites, which are more DNA-damaging .
- Methylazoxythis compound, the ultimate cytotoxic metabolite of this compound, is unique to its class and correlates with higher neurotoxicity .
Radiosensitization Properties
- This compound acts as a hypoxic cell sensitizer with moderate efficacy (enhancement ratio: 1.4 in E. coli), distinct from nitroimidazoles (e.g., misonidazole), which are electron-affinic and preferentially toxic to hypoxic cells .
- Unlike nitroimidazoles, this compound is more toxic to aerobic cells due to its oxidizable nature, limiting its clinical utility as a radiosensitizer .
Toxicity Mitigation
- Antioxidants (N-acetylcysteine, ascorbate) reduce this compound-induced gonadotoxicity without compromising anticancer efficacy, suggesting separate mechanisms for toxicity (oxidative stress) and therapeutic effect (DNA alkylation) .
- In contrast, dacarbazine and temozolomide exhibit lower gonadotoxicity, making them preferable in fertility-preserving regimens .
Clinical Replacements
- MOPP to ABVD : this compound in MOPP was replaced by doxorubicin-based regimens (e.g., ABVD) due to infertility risks .
- PCV vs. TMZ : TMZ has replaced PCV in gliomas due to better tolerability, though PCV remains superior in 1p/19q co-deleted oligodendrogliomas .
Research Findings and Controversies
- Carcinogenicity: this compound’s high secondary malignancy risk (26% in primates) exceeds that of dacarbazine and temozolomide, limiting its long-term use .
- Stability : this compound suspensions degrade by 5% over 60 days at 2–8°C, comparable to temozolomide but less stable than dacarbazine .
生物活性
Procarbazine is an alkylating agent primarily used in the treatment of certain types of cancer, particularly Hodgkin's lymphoma and brain tumors. Its biological activity is characterized by its mechanisms of action, pharmacokinetics, therapeutic uses, and associated risks. This article delves into these aspects, supported by data tables and relevant case studies.
This compound acts as a cell cycle phase-nonspecific pro-drug and is a derivative of hydrazine. Its precise mechanism remains somewhat ambiguous; however, several key actions have been identified:
- Inhibition of Nucleic Acid Synthesis : this compound inhibits protein, RNA, and DNA synthesis, which is critical for cancer cell proliferation. This inhibition may occur through the disruption of transmethylation processes essential for t-RNA function .
- Free Radical Formation : The drug generates reactive intermediates, including hydrogen peroxide, which can cause direct DNA damage and cross-linking .
- Monoamine Oxidase Inhibition : this compound also exhibits properties as a monoamine oxidase (MAO) inhibitor, which can influence neurotransmitter levels .
Pharmacokinetics
- Absorption : this compound is rapidly absorbed when administered orally, achieving peak plasma concentrations within one hour .
- Metabolism : It undergoes extensive hepatic metabolism to form active metabolites like methylazoxythis compound, which are responsible for its cytotoxic effects. The primary pathway involves oxidation to azothis compound followed by further N-oxidation .
- Excretion : Approximately 25-70% of the drug is excreted in urine within 24 hours, primarily as inactive metabolites .
Therapeutic Uses
This compound is utilized in various cancer treatments:
- Hodgkin's Lymphoma : Often used in combination with other agents (e.g., BCNU and vincristine) for enhanced efficacy .
- Brain Tumors : Effective in treating glioblastoma multiforme when combined with other chemotherapeutic agents like temozolomide .
- Other Cancers : It has shown effectiveness against non-Hodgkin’s lymphoma, melanoma, and multiple myeloma .
Efficacy Comparison with Temozolomide
A notable study compared this compound with temozolomide (TMZ) in patients with recurrent glioblastoma multiforme. The results indicated:
| Treatment | 6-Month PFS Rate | Overall Survival Rate |
|---|---|---|
| This compound | 8% | 44% |
| Temozolomide | 21% | 60% |
The findings highlighted that TMZ significantly outperformed this compound in terms of progression-free survival (PFS) and overall survival rates (OS) .
Risk Assessment in Hodgkin's Lymphoma Survivors
A recent nested case-control study examined the association between this compound dosage and colorectal cancer risk among Hodgkin lymphoma survivors. Key findings included:
- Increased colorectal cancer rates correlated with higher doses of this compound.
- The excess rate ratio (ERR) for colorectal cancer increased linearly with this compound dosage, indicating a potential long-term risk associated with its use .
Safety Profile and Side Effects
While this compound is effective, it is not without risks:
Q & A
Basic Research Questions
Q. What molecular markers are critical for stratifying patients in Procarbazine-based clinical trials for low-grade gliomas (LGG)?
- Answer: Key markers include IDH1/2 mutation status and 1p/19q chromosome codeletion . IDH-mutant, 1p/19q-codeleted tumors show prolonged progression-free survival (PFS) and overall survival (OS) with adjuvant PCV (this compound, lomustine, vincristine) . These markers are assessed via immunohistochemistry (IDH1 R132H) and fluorescence in situ hybridization (FISH) for 1p/19q status. Researchers should stratify trials by these subtypes to avoid confounding results, as IDH-wildtype LGGs have distinct biological behaviors .
Q. How do survival outcomes (PFS/OS) for this compound compare to Temozolomide (TMZ) in LGGs?
- Answer: PCV demonstrates superior PFS (median 124.8 months) and OS (median 120 months) in IDH-mutant, 1p/19q-codeleted LGGs compared to TMZ (median PFS: 31–54 months) . However, TMZ has lower toxicity (grade 3–4 hematologic toxicity: 9% vs. 15% with PCV) . Methodologically, survival data should be analyzed using Kaplan-Meier curves with log-rank tests, adjusting for molecular subtypes .
Q. What are the primary toxicity considerations when designing this compound-based trials?
- Answer: PCV regimens commonly induce hematologic toxicity (e.g., leukopenia, thrombocytopenia) in 15% of patients and gastrointestinal effects (nausea, constipation). Dose reductions or delays are required in 15% of cases . Toxicity monitoring should follow CTCAE guidelines, with CBCs every 2–4 weeks. Comparatively, TMZ trials prioritize neurocognitive and quality-of-life assessments due to its better tolerability .
Advanced Research Questions
Q. How can researchers reconcile conflicting survival data between historical and contemporary this compound studies?
- Answer: Historical studies often lack molecular stratification (e.g., IDH/1p/19q status), leading to heterogenous cohorts. To resolve contradictions, re-analyze legacy data using modern molecular criteria or conduct meta-regressions adjusting for subtype prevalence. For example, IDH-wildtype LGGs (historically grouped with IDH-mutant) have worse outcomes, skewing earlier PCV trial results .
Q. What experimental models elucidate this compound’s mechanism of action and resistance?
- Answer: In vitro models using rat liver microsomes and isolated hepatocytes demonstrate this compound’s metabolism into methyl radicals via cytochrome P450 (CYP2B/IA isoforms), detected via electron spin resonance (ESR) with spin-trapping agents (e.g., 4-POBN) . Resistance mechanisms can be studied in IDH-mutant glioma cell lines exposed to chronic this compound, assessing DNA repair pathways (e.g., MGMT expression) .
Q. What methodological challenges arise in designing prospective trials comparing PCV and TMZ?
- Answer: Key challenges include:
- Molecular heterogeneity : Stratification by IDH/1p/19q status requires large cohorts (n > 500) for adequate power.
- Toxicity vs. efficacy trade-offs : Use composite endpoints (e.g., PFS-adjusted toxicity scores) to balance survival benefits against adverse events .
- Longitudinal follow-up : LGG trials require >10-year follow-up to assess OS, necessitating adaptive trial designs with interim analyses .
Q. How does this compound’s interaction with semicarbazide-sensitive amine oxidase (SSAO) influence its therapeutic index?
- Answer: this compound inhibits SSAO non-competitively via a "suicide" mechanism, disrupting amine metabolism in neural tissues. This interaction may contribute to neurotoxicity. Researchers should measure SSAO activity in patient serum pre-/post-treatment using benzylamine deamination assays and correlate with adverse event profiles .
Data Analysis & Interpretation
Q. What statistical methods are optimal for analyzing this compound trial data with censored survival outcomes?
- Answer: Use Kaplan-Meier estimators for PFS/OS visualization, stratified by molecular subtypes. For multivariate analysis, employ Cox proportional hazards models incorporating covariates like age, resection extent, and MGMT methylation. Competing risks analysis (e.g., Fine-Gray model) is critical for trials where non-cancer deaths are common .
Q. How should researchers address potential hypermutation phenotypes induced by TMZ in comparative studies with this compound?
- Answer: Hypermutation (e.g., from TMZ-induced MGMT silencing) can confound survival outcomes. Pre-screen tumors for mismatch repair (MMR) deficiencies via PCR or sequencing. In analysis, exclude hypermutated cases or adjust for tumor mutational burden as a covariate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
